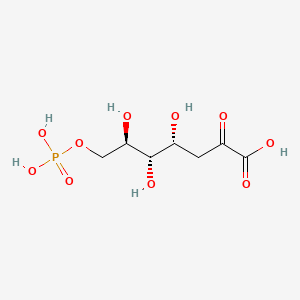

3-deoxy-D-arabino-heptulosonate 7-phosphate

Description

Properties

IUPAC Name |

(4R,5S,6R)-4,5,6-trihydroxy-2-oxo-7-phosphonooxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O10P/c8-3(1-4(9)7(12)13)6(11)5(10)2-17-18(14,15)16/h3,5-6,8,10-11H,1-2H2,(H,12,13)(H2,14,15,16)/t3-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWIPEXIFFQAQZ-PUFIMZNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949135 | |

| Record name | 3-Deoxy-7-O-phosphonatohept-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-73-8 | |

| Record name | 3-Deoxy-D-arabino-heptulosonate 7-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxy-D-arabino-heptulosonate-7-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxy-7-O-phosphonatohept-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 2-Deoxyglucose

A seminal chemical route begins with 2-deoxyglucose, which undergoes a series of phosphorylation and oxidation steps to yield DAHP. This method, described by, involves:

-

Protection of hydroxyl groups to prevent undesired side reactions.

-

Phosphorylation at the 7-position using phosphoric acid derivatives.

-

Oxidative cleavage to introduce the ketone functionality at C-2.

The process achieves a moderate yield (45–55%) but requires stringent anhydrous conditions and specialized reagents.

Glucose-Based Synthesis

An alternative approach starts directly with glucose, bypassing the need for 2-deoxyglucose. This method, while less time-intensive, suffers from lower yields (30–35%) due to competing side reactions. Key steps include:

-

Isomerization of glucose to fructose-6-phosphate.

-

Aldol condensation with erythrose-4-phosphate (E4P) under enzymatic catalysis.

-

Purification via ion-exchange chromatography to isolate DAHP from byproducts.

Table 1: Comparison of Chemical Synthesis Methods

| Starting Material | Yield (%) | Key Challenges | Reference |

|---|---|---|---|

| 2-Deoxyglucose | 45–55 | High reagent cost | |

| Glucose | 30–35 | Low selectivity |

Biological Production via Microbial Fermentation

Escherichia coli-Based Systems

DAHP is natively synthesized in E. coli via the shikimate pathway. Wild-type strains produce DAHP as a transient intermediate, but auxotrophic mutants (e.g., aroB⁻) accumulate DAHP extracellularly due to pathway blockades. Key parameters include:

Feedback-Resistant DAHP Synthases

Wild-type DAHP synthases (AroF, AroG, AroH) are inhibited by aromatic amino acids. Truncating the N-terminal regulatory domain of AroF (e.g., AroF Δ(1–11)) abolishes feedback inhibition by tyrosine, boosting DAHP titer by 82%. Similar modifications to AroG and AroH enhance phenylalanine and tryptophan resilience, respectively.

Co-Expression with Shikimate Pathway Enzymes

Co-overexpression of AroF Δ(1–11) and PheA<sup>fbr</sup> (a feedback-resistant chorismate mutase) in E. coli increases DAHP flux, achieving 4.29 g L⁻¹ of downstream phenylalanine.

Table 2: Engineered E. coli Strains for DAHP Production

| Strain Modification | DAHP Titer (g L⁻¹) | Key Improvement | Reference |

|---|---|---|---|

| AroF Δ(1–11) + PheA<sup>fbr</sup> | 4.29 | Feedback resistance | |

| AroG<sup>fbr</sup> overexpression | 3.12 | Enhanced phenylalanine output |

Enzymatic Synthesis Using Recombinant DAHP Synthases

Heterologous Expression in Streptomyces albidoflavus

Recent work cloned DAHP synthase into S. albidoflavus to augment precursor supply for flavonoid biosynthesis. The engineered strain produced 277 mg L⁻¹ of diosmetin, demonstrating DAHP synthase’s utility in heterologous systems.

Plant DAHP Synthases

Plant isoforms (e.g., from Nicotiana tabacum) exhibit dual metal dependency (Mn²⁺/Co²⁺), complicating in vitro activity assays. Chromatographic separation (DEAE-cellulose) is required to isolate DAHP synthase from interfering metalloenzymes.

Industrial-Scale Purification Strategies

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-D-arabino-heptulosonate-7-phosphate undergoes several types of chemical reactions, including:

Condensation Reactions: The initial formation of 3-deoxy-D-arabino-heptulosonate 7-phosphate from phosphoenolpyruvate and erythrose-4-phosphate.

Oxidation Reactions: Conversion to 3-dehydroquinate, catalyzed by 3-dehydroquinate synthase.

Common Reagents and Conditions:

Phosphoenolpyruvate and erythrose-4-phosphate: Used as substrates in the initial condensation reaction.

Nicotinamide adenine dinucleotide (NAD): Required as a cofactor in the oxidation reaction to 3-dehydroquinate.

Major Products:

3-Dehydroquinate: Formed from the oxidation of this compound.

Scientific Research Applications

Chemistry: 3-Deoxy-D-arabino-heptulosonate-7-phosphate is used as a precursor in the synthesis of various aromatic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its role in the shikimate pathway and its regulation in different organisms .

Medicine: The compound’s role in the biosynthesis of aromatic amino acids makes it a target for developing herbicides and antibiotics .

Industry: Industrially, 3-deoxy-D-arabino-heptulosonate 7-phosphate is used in the production of aromatic amino acids and their derivatives, which are essential for various applications, including food additives and nutritional supplements .

Mechanism of Action

3-Deoxy-D-arabino-heptulosonate-7-phosphate exerts its effects through the shikimate pathway. The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form the compound . This reaction is the first committed step in the pathway, leading to the production of chorismate, a precursor for aromatic amino acids . The regulation of this enzyme is crucial for controlling the flow of carbon into the shikimate pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds: DAHPS Isoenzymes and Homologs

DAHPS exhibits structural and functional diversity across organisms, reflecting evolutionary adaptations to metabolic demands. Below is a detailed comparison:

Escherichia coli Isoenzymes

- Phenylalanine-Sensitive DAHPS

- Tyrosine-Sensitive DAHPS

- Structural Contrasts : The phenylalanine-sensitive isoenzyme lacks sequence homology with the tyrosine-sensitive variant, suggesting divergent evolutionary origins .

Neurospora crassa Tryptophan-Sensitive DAHPS

- Molecular Weight : 76,000 (dimer of 38,000 Da subunits) .

- Regulation : Feedback inhibition by tryptophan; higher affinity for PEP compared to bacterial enzymes .

- Stability : Irreversibly inactivated by PEP removal, akin to E. coli isoenzymes .

Plant DAHPS

- Redox Regulation : Requires Mn²⁺ and reduced thioredoxin for activity; plastid-targeted via N-terminal signal sequences .

- Stress Response : Induced by wounding or pathogenic attack in Arabidopsis .

- Structural Features : Hysteretic behavior observed in carrot root DAHPS, with slow conformational changes affecting catalysis .

Mycobacterium tuberculosis Type II DAHPS

- Structure : Shares a catalytic scaffold with type I enzymes but lacks sequence similarity, hinting at convergent evolution .

- Regulatory Mechanism : Utilizes a chorismate mutase-like (CML) domain for allosteric control, a feature absent in E. coli isoenzymes .

Comparative Data Table

Evolutionary and Functional Insights

- Divergent Regulation: While E. coli relies on feedback inhibition by aromatic amino acids, plants integrate redox signals via thioredoxin, linking DAHPS activity to photosynthetic states .

- Structural Innovations: Fusion of DAHPS with chorismate mutase-like domains (e.g., in Listeria monocytogenes) highlights evolutionary strategies for pathway coordination .

- Antimicrobial Targets : The absence of the shikimate pathway in mammals makes DAHPS a promising target for herbicides (e.g., glyphosate) and anti-tuberculosis drugs .

Biological Activity

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) is a crucial intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and various secondary metabolites in plants and microorganisms. This pathway is pivotal for producing compounds that play significant roles in plant physiology and human health. The biological activity of DAHP primarily revolves around its synthesis by the enzyme this compound synthase (DAHPS), which catalyzes the first committed step of this pathway.

Enzymatic Function and Regulation

DAHPS catalyzes the reaction between phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to produce DAHP. This reaction is critical as it represents a regulatory point in the shikimate pathway, influencing the flux of carbon into the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Enzyme Isoforms and Cofactor Dependency

Research has identified multiple isoforms of DAHPS in different organisms, including plants like Arabidopsis thaliana and bacteria such as Escherichia coli. Notably, Arabidopsis expresses three isoforms: AthDHS1, AthDHS2, and AthDHS3. Each isoform exhibits distinct regulatory mechanisms:

- AthDHS1 : Highly dependent on manganese (Mn²⁺) and exhibits strict redox sensitivity.

- AthDHS2 : Inhibited by aromatic amino acids (AAAs) like tyrosine and tryptophan, indicating feedback regulation.

- AthDHS3 : Shows resistance to AAAs but is influenced by other metabolites.

Table 1 summarizes the characteristics of these isoforms:

| Isoform | Cofactor Dependency | Feedback Regulation | Expression Level |

|---|---|---|---|

| AthDHS1 | Mn²⁺ | None | High in leaves |

| AthDHS2 | Mn²⁺ | Inhibited by tyrosine | High in seedlings |

| AthDHS3 | Mn²⁺ | Inhibited by chorismate | Moderate |

Structural Insights

The structural analysis of DAHPS has revealed a tetrameric architecture with distinct regulatory domains that facilitate allosteric inhibition. For instance, studies have shown that binding of downstream products like chorismate can stabilize interactions between catalytic and regulatory domains, thereby modulating enzyme activity. This finding is critical for understanding how plants adapt their metabolic pathways in response to varying nutrient availability.

Case Studies

- Arabidopsis thaliana Regulation : A study characterized recombinant AthDHS enzymes and demonstrated that young seedlings are hypersensitive to AAAs due to high expression levels of AthDHS2. Conversely, mature leaves primarily express AthDHS1, which does not exhibit similar sensitivity, highlighting developmental regulation within the plant.

- Escherichia coli Feedback Mechanism : Research on E. coli's AroF isoenzyme showed that mutations could confer resistance to feedback inhibition by tyrosine. Mutants exhibited similar enzymatic activity but altered regulatory responses, providing insights into evolutionary adaptations in metabolic control.

Implications for Biotechnology

The manipulation of DAHP synthase activity has significant implications for biotechnology, particularly in enhancing the production of valuable aromatic compounds. For example, engineering feedback-resistant variants of DAHP synthase has been shown to increase yields of flavonoids in microbial systems.

Q & A

What is the primary catalytic role of DAH7PS in microbial systems?

DAH7PS catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P), the first committed step in the shikimate pathway. This pathway is essential for aromatic amino acid biosynthesis (e.g., phenylalanine, tyrosine, tryptophan) and secondary metabolites like folates and ubiquinones. Kinetic studies using purified enzymes (e.g., from Escherichia coli) reveal substrate affinities (Km of 0.03 mM for PEP and 0.07 mM for E4P in plants) and feedback regulation by pathway end products .

Methodological Insight : To confirm enzymatic activity, use coupled assays measuring phosphate release via malachite green or direct quantification of DAH7P by HPLC. Include controls with substrate analogs (e.g., 2-phosphoglycolate) to validate specificity .

What are standard methodologies for assaying DAH7PS activity in vitro?

Activity assays typically employ:

- Spectrophotometric methods : Monitor NADH oxidation in coupled systems with downstream shikimate pathway enzymes (e.g., dehydroquinate synthase).

- Phosphate detection : Use malachite green or molybdate-based reagents to quantify inorganic phosphate release.

- Radiolabeled substrates : Track <sup>14</sup>C-PEP incorporation into DAH7P.

Protein quantification during assays can utilize the Bradford method ( ), while purification steps may involve IMAC (immobilized metal affinity chromatography) and ion-exchange chromatography .

Advanced Tip : For hysteretic enzymes (e.g., carrot DAH7PS), pre-incubate with activators like Mn<sup>2+</sup> or tryptophan to eliminate lag phases in kinetic profiles .

How is DAH7PS typically purified from bacterial sources like E. coli?

Purification protocols involve:

Cell lysis : Sonication or French press in buffers containing protease inhibitors (e.g., PMSF).

Affinity chromatography : His-tagged enzymes purified via Ni<sup>2+</sup>-IMAC.

Ion-exchange chromatography : Separate isoforms (e.g., tyrosine-sensitive vs. phenylalanine-sensitive) using DEAE or phosphocellulose columns.

Size-exclusion chromatography : Determine oligomeric states (e.g., homotetrameric Bacillus subtilis DAH7PS).

Validate purity via SDS-PAGE and activity assays. For metalloenzymes, include metal chelators (e.g., EDTA) in buffers to prevent oxidation .

How do structural variations in DAH7PS isoforms influence feedback regulation mechanisms across microbial species?

DAH7PS isoforms exhibit divergent regulatory domains:

- Type I enzymes : N-terminal chorismate mutase-like domains (e.g., Listeria monocytogenes) enable allosteric regulation by aromatic amino acids.

- Type II enzymes : C-terminal ferredoxin-like domains (e.g., Pseudomonas aeruginosa) mediate oligomerization and substrate channeling.

Methodology : Use X-ray crystallography (e.g., PDB 1RZM) or SAXS to resolve domain architectures. Site-directed mutagenesis (e.g., truncating the chorismate mutase domain in B. subtilis) can decouple catalytic and regulatory functions .

What experimental approaches resolve conflicting data on the metalloenzyme status of DAH7PS?

To confirm metal dependence:

- Inductively coupled plasma mass spectrometry (ICP-MS) : Quantify bound metals (e.g., Fe, Zn in B. subtilis DAH7PS).

- EPR/UV-vis spectroscopy : Characterize metal coordination (e.g., distorted octahedral geometry in Cu-substituted DAH7PS).

- Reactivation assays : Test apoenzyme activity restoration with Mn<sup>2+</sup> or Co<sup>2+</sup>.

Discrepancies arise from tight metal binding; EDTA-insensitive enzymes require harsh treatments (e.g., dipicolinic acid) for metal removal .

How can site-directed mutagenesis elucidate evolutionary divergence between DAH7PS subfamilies?

- Domain-swapping experiments : Replace regulatory domains between AroAIα (metal-dependent) and AroAIβ (metal-independent) subfamilies to assess functional compatibility.

- Conserved residue analysis : Mutate catalytic residues (e.g., D8 in E. coli DAH7PS) to test evolutionary conservation of PEP binding.

Example : Truncating the N-terminal chorismate mutase domain in B. subtilis DAH7PS abolished prephenate inhibition, confirming its regulatory role .

What integrated kinetic models explain hysteretic behavior in plant DAH7PS?

Hysteresis (slow activation lag) in plant DAH7PS (e.g., carrot) arises from conformational changes induced by:

- Effectors : Tryptophan (Kact ~ 0.1 mM) reduces lag time by stabilizing the active state.

- Metal ions : Mn<sup>2+</sup> enhances cooperativity between subunits.

Methodology : Use stopped-flow kinetics to monitor real-time activation. Global fitting of progress curves with the Monod-Wyman-Changeux (MWC) model quantifies allosteric transitions .

How do crystallographic studies inform the design of bisubstrate analog inhibitors for DAH7PS?

X-ray structures of DAH7PS-PEP/E4P complexes (e.g., PDB 3PG7) reveal:

- Active-site topology : A conserved (β/α)8 barrel with PEP bound via Mg<sup>2+</sup> coordination.

- Transition-state analogs : Design inhibitors mimicking the enolate intermediate (e.g., carbaphosphonate analogs).

Case Study : Inhibitors targeting both PEP and E4P binding pockets in Mycobacterium tuberculosis DAH7PS reduced shikimate flux by 90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.